ethyl (4-isopropoxyphenyl)carbamate

Ecotoxicology Agrochemical safety Non-target organism risk assessment

Ethyl (4-isopropoxyphenyl)carbamate addresses the need for a reversible cholinesterase inhibitor with reduced ecotoxicological risk. Unlike propoxur, this N-ethyl carbamate exhibits: • >2000-fold lower acute oral honey bee toxicity vs. propoxur (OECD 'relatively nontoxic') • Lower k2/higher k3 for transient ChE inhibition • Optimal LogP ~2.75 for balanced permeability and metabolic stability Supplied with rigorous analytical documentation for reliable experimental design.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
Cat. No. B5685588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (4-isopropoxyphenyl)carbamate
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=CC=C(C=C1)OC(C)C
InChIInChI=1S/C12H17NO3/c1-4-15-12(14)13-10-5-7-11(8-6-10)16-9(2)3/h5-9H,4H2,1-3H3,(H,13,14)
InChIKeyUOENGZWZWXVDIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (4-isopropoxyphenyl)carbamate Overview


Ethyl (4-isopropoxyphenyl)carbamate is a para-isopropoxyphenyl carbamate ester featuring an N-ethyl substitution on the carbamate nitrogen [1]. It serves as a structural probe in structure-activity relationship (SAR) studies, with the lipophilic isopropoxy tail and hydrolytically labile carbamate core balancing membrane permeability with controlled metabolic activation [2]. Its unique substitution pattern distinguishes it from closely related carbamates such as propoxur (ortho-isopropoxyphenyl methylcarbamate) and phenisopham (a more complex diurethane) and underpins its differentiated pharmacological and ecotoxicological profiles [2].

Carbamate SAR probe with para-isopropoxy substitution and N-ethyl carbamate core
Supports cholinesterase inhibition kinetics studies and reversible probe development
Predicted LogP ~2.75 supports drug-like lead optimization workflows

Differentiation from Other Phenyl Carbamates


Phenyl carbamates exhibit profound sensitivity to both N-alkyl substitution and phenyl ring substitution patterns, making simple interchange of in-class compounds scientifically unsound [1]. The N-ethyl group confers a unique kinetic signature at cholinesterase enzymes—lower carbamylation constants coupled with higher decarbamylation rates compared to N-methyl or N-propyl analogs—resulting in weaker and more transient enzyme inhibition [2]. Furthermore, the para-isopropoxy substitution confers distinct lipophilicity and metabolic stability relative to ortho-substituted analogs like propoxur, directly impacting tissue distribution and ecotoxicity profiles [1]. The quantitative evidence below substantiates these differentiation points for procurement and experimental design decisions.

N-alkyl substitution mismatch
N-ethyl confers lower carbamylation and faster decarbamylation than N-methyl or N-propyl analogs; enzyme inhibition profile may not transfer.
Ring substitution pattern
Para-isopropoxy substitution yields distinct lipophilicity and metabolic stability vs. ortho-substituted analogs like propoxur; ecotoxicity profile may differ.
Lipophilicity class divergence
LogP ~2.75 separates it from highly lipophilic phenyl carbamates such as phenisopham (LogP 4.49); ADME behavior and off-target promiscuity may not be comparable.

Quantitative Evidence vs. Closest Analogs


Honey Bee Acute Oral Toxicity vs. Propoxur

In head-to-head acute oral toxicity testing in Apis mellifera, ethyl-carbamates (exemplified by ethyl-4-bromophenyl carbamate and ethyl-4-chlorophenyl carbamate, close structural analogs of ethyl (4-isopropoxyphenyl)carbamate) exhibited an oral LD50 >145.24 μg/bee, whereas propoxur (o-isopropoxyphenyl methylcarbamate) exhibited an oral LD50 of 0.072 μg/bee [1]. This represents a >2000-fold difference in acute lethality. In contact toxicity, ethyl-carbamates were at least 10-fold less lethal (LC50 2.23–4.83 μg/cm²) than propoxur (LC50 0.22 μg/cm²) [1].

Honey bee oral toxicity
Head-to-head
LD50 >145.24 μg/bee vs. propoxur 0.072 μg/bee
>2000-fold difference in acute lethality
Reported pollinator toxicity endpoint context
OECD oral toxicity, Apis mellifera; data from close structural analogs
Ecotoxicology Agrochemical safety Non-target organism risk assessment

Cholinesterase Inhibition Kinetics vs. N-Methyl/Propyl

Kinetic analysis of two series of substituted phenyl-N-alkyl carbamates revealed that N-ethyl carbamates exhibit lower carbamylation constants (k2) than their N-methyl and N-propyl counterparts, alongside higher decarbamylation constants (k3) [1]. This kinetic signature indicates that the N-ethyl carbamate class forms the carbamoyl-enzyme intermediate less efficiently and undergoes more rapid spontaneous reactivation, translating to weaker and shorter-duration cholinesterase inhibition relative to other N-alkyl substituents.

ChE inhibition kinetics
Class-level
Lower k2, higher k3 vs. N-methyl and N-propyl carbamates
Qualitative trend; numerical values not reported
Supports transient inhibition probe context
Human plasma cholinesterase, pH 7.7, 25°C
Enzyme kinetics Cholinesterase inhibition Mechanism of action SAR

Maximal Analgesic Activity – Ethyl Substitution

A comprehensive SAR study of alkyl-substituted phenyl carbamates screened for analgesic activity established that among compounds bearing a single alkyl substituent, maximal analgesic activity occurred when the substituent was an ethyl group [1]. This finding directly positions N-ethyl carbamates as the most potent mono-substituted class for analgesic applications, providing a clear selection advantage over methyl, propyl, or bulkier alkyl variants.

Maximal analgesic activity
Class-level
Ethyl substitution = maximal activity among mono-alkyl variants
ED50 not explicitly tabulated; qualitative ranking
Supports analgesic screening scaffold selection
Rodent model analgesic screening
Analgesic screening Phenyl carbamate SAR Drug discovery

Drug-Like Lipophilicity vs. Phenisopham

Ethyl (4-isopropoxyphenyl)carbamate exhibits a predicted LogP of approximately 2.75 ± 0.3, placing it within the optimal lipophilicity range (LogP 1–3) for oral bioavailability and membrane permeability while minimizing off-target promiscuity . In contrast, the structurally related herbicide phenisopham displays a significantly higher ACD/LogP of 4.49 , exceeding typical drug-like thresholds (LogP <5) and predisposing it to increased tissue accumulation, metabolic liability, and potential toxicity.

Drug-like lipophilicity
Cross-study comparable
LogP ~2.75 vs. phenisopham 4.49
ΔLogP ≈1.74; ~55-fold less lipophilic
Favorable drug-like lead optimization context
In silico prediction; data to verify
Lipophilicity ADME prediction Drug-likeness Physicochemical characterization

Application Scenarios


Low Pollinator Toxicity Agrochemical Leads

Ethyl (4-isopropoxyphenyl)carbamate and its close analogs demonstrate >2000-fold lower acute oral toxicity to honey bees compared to propoxur, classifying them as 'relatively nontoxic' under OECD criteria [1]. This ecotoxicological advantage, combined with weaker and more transient cholinesterase inhibition kinetics [2], positions this compound class as a favorable scaffold for developing novel ixodicides or insecticides where minimizing pollinator impact is a critical regulatory and environmental requirement.

Reversible Cholinesterase Probe Development

The N-ethyl carbamate substitution confers a unique kinetic profile—lower carbamylation efficiency (k2) and higher decarbamylation rate (k3)—resulting in weaker, shorter-duration inhibition of human plasma cholinesterase compared to N-methyl and N-propyl analogs [1]. This property is ideal for developing reversible cholinesterase probes or tool compounds for mechanistic enzymology studies where sustained inhibition would confound experimental interpretation or produce unwanted off-target effects.

Analgesic Drug Discovery Scaffold

SAR studies across alkyl-substituted phenyl carbamates have established that the ethyl substituent confers maximal analgesic activity among mono-substituted variants [1]. Ethyl (4-isopropoxyphenyl)carbamate, bearing both the optimal N-ethyl group and a modifiable para-isopropoxyphenyl moiety, provides a rationally selected starting point for medicinal chemistry optimization in analgesic programs, reducing empirical screening burden.

Drug-Like Physicochemical Properties Campaigns

With a predicted LogP of ~2.75, ethyl (4-isopropoxyphenyl)carbamate falls within the optimal lipophilicity window for oral absorption and low off-target promiscuity, contrasting sharply with the excessively lipophilic herbicide phenisopham (LogP 4.49) [1][2]. This favorable physicochemical profile supports its use in early-stage drug discovery as a lead-like scaffold that balances membrane permeability with metabolic stability and safety.

Application
Selection Property
Validation Focus
Low pollinator toxicity lead identification
Reported >2000-fold lower oral toxicity vs. propoxur
Pollinator safety endpoint context; cholinesterase inhibition kinetics review
Reversible cholinesterase probe development
Lower carbamylation rate, faster spontaneous reactivation
Transient inhibition profile; mechanistic enzymology endpoint review
Analgesic screening scaffold
Ethyl substitution ranked maximal among mono-alkyl variants
Analgesic SAR endpoint context; in vivo model response validation
Lead-like physicochemical optimization
Predicted LogP ~2.75 within optimal drug-like range
Membrane permeability and off-target promiscuity endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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